3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride
Overview
Description
3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2 . It has been identified as a potent and selective small-molecule inhibitor of chromodomain protein CDYL .
Synthesis Analysis
The synthesis of 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride and its analogs has been reported in the literature . A structure-guided approach was used to develop and characterize these compounds. The binding conformation between the chromodomain of CDYL and the modified peptidomimetics was studied via molecular docking and dynamic simulations . This facilitated the subsequent virtual screening of tens of hits from a chemical library .
Molecular Structure Analysis
The molecular structure of 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride has been analyzed in several studies . The binding conformation between the chromodomain of CDYL and the modified peptidomimetics was studied via molecular docking and dynamic simulations .
Chemical Reactions Analysis
The chemical reactions involving 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride have been studied in the context of its role as an inhibitor of chromodomain protein CDYL . The compound has been shown to engage with endogenous CDYL in a dose-dependent manner, and perturb the recruitment of CDYL onto chromatin, resulting in transcriptional derepression of its target genes .
Scientific Research Applications
- Anti-inflammatory Agents
- Field: Pharmacology
- Application: Benzoxazole derivatives have been synthesized and evaluated for their in vitro anti-inflammatory efficacy .
- Method: The compounds were evaluated using membrane stabilization and proteinase inhibitory methods .
- Results: Compounds showed good efficacy with percentage inhibition of 74.26±1.04, 80.16±0.24, and 70.24±0.68 for membrane stabilization activity .
- Field: Oncology
- Application: Benzoxazole derivatives have shown potential as antitumor agents .
- Method: The compounds are usually tested in vitro against a variety of cancer cell lines .
- Results: While specific results can vary, some benzoxazole derivatives have shown promising results in preliminary studies .
- Field: Virology
- Application: Some benzoxazole derivatives have been studied for their potential antiviral properties .
- Method: These compounds are typically tested in vitro against various viruses .
- Results: While results can vary, some benzoxazole derivatives have shown potential as antiviral agents .
Antitumor Agents
Antiviral Agents
- Field: Microbiology
- Application: Benzoxazole derivatives have been found to have antimicrobial properties .
- Method: These compounds are typically tested in vitro against various bacteria and fungi .
- Results: Some benzoxazole derivatives have shown potential as antimicrobial agents .
- Field: Neurology
- Application: Some benzoxazole derivatives have been studied for their potential anticonvulsant properties .
- Method: These compounds are usually tested in animal models of epilepsy .
- Results: While results can vary, some benzoxazole derivatives have shown potential as anticonvulsant agents .
Antimicrobial Agents
Anticonvulsants
Elastase Inhibitors
properties
IUPAC Name |
3-(4-aminobutyl)-1,3-benzoxazol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-7-3-4-8-13-9-5-1-2-6-10(9)15-11(13)14;/h1-2,5-6H,3-4,7-8,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWKYDKURGOUJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride | |
CAS RN |
1864064-59-4 | |
Record name | 3-(4-aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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